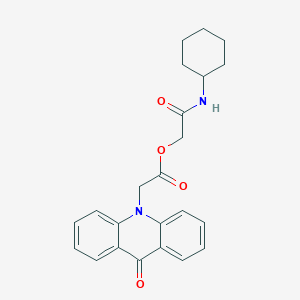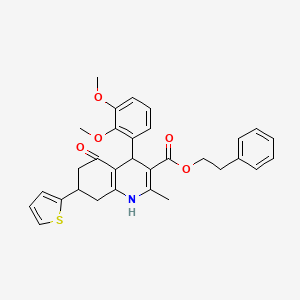![molecular formula C17H21NO2S B11083240 3-[(2,6-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B11083240.png)
3-[(2,6-Dimethyl-3-propylquinolin-4-yl)sulfanyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid is an organic compound with the molecular formula C₁₇H₂₁NO₂S This compound features a quinoline ring substituted with dimethyl and propyl groups, connected to a propanoic acid moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Substitution Reactions:
Sulfanyl Linkage Formation: The sulfanyl linkage is formed by reacting the substituted quinoline with a thiol compound under basic conditions.
Propanoic Acid Attachment: The final step involves the esterification of the sulfanyl-substituted quinoline with a propanoic acid derivative under acidic conditions.
Industrial Production Methods
Industrial production of 3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.
Substitution: The propanoic acid moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Ammonia or primary amines, alcohols, acidic or basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides, esters.
Scientific Research Applications
3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways, thereby modulating their activity.
Pathways Involved: The compound could inhibit the production of pro-inflammatory cytokines or interfere with microbial cell wall synthesis, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,8-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid
- [(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]acetic acid
Uniqueness
3-[(2,6-Dimethyl-3-propyl-4-quinolinyl)sulfanyl]propanoic acid is unique due to its specific substitution pattern on the quinoline ring and the presence of a propanoic acid moiety
Properties
Molecular Formula |
C17H21NO2S |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
3-(2,6-dimethyl-3-propylquinolin-4-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C17H21NO2S/c1-4-5-13-12(3)18-15-7-6-11(2)10-14(15)17(13)21-9-8-16(19)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,19,20) |
InChI Key |
UTAJKUYYZOOVTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C2C=CC(=CC2=C1SCCC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,8,9-Trimethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-6-ene](/img/structure/B11083167.png)
![N-[(Adamantan-1-YL)methyl]-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11083172.png)
![5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl 5-bromothiophene-2-sulfonate](/img/structure/B11083176.png)
![ethyl {3-[(4-chlorophenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}acetate](/img/structure/B11083184.png)
![N-cyclohexyl-2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11083189.png)
![3-(2-Hydroxy-3-methoxyphenyl)-5-(2-methoxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11083211.png)
![5-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-2,1,3-benzoxadiazole](/img/structure/B11083212.png)
![Ethyl 2-({[4-methoxy-3-(morpholin-4-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11083214.png)
![9-{3-[(4-chlorobenzyl)oxy]-4-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B11083218.png)

![2-({4-Chloro-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}amino)ethanol](/img/structure/B11083230.png)
![7-[(1,3-dimethylpyridin-1-ium-4-yl)methyl]-6-nitro-7H-[1,2,4]triazolo[1,5-a]pyrimidin-4-ide](/img/structure/B11083235.png)

![(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,4-dimethylphenyl)-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11083247.png)
